2,1,3-Benzoxadiazole-4-carboxamide: A Privileged Scaffold at the Intersection of Targeted Therapeutics and Molecular Imaging
2,1,3-Benzoxadiazole-4-carboxamide: A Privileged Scaffold at the Intersection of Targeted Therapeutics and Molecular Imaging
Executive Overview
In modern drug discovery and chemical biology, the identification of versatile molecular scaffolds is paramount. 2,1,3-Benzoxadiazole-4-carboxamide (CAS 408502-46-5) represents a highly privileged, dual-threat heterocyclic core. By merging the exceptional photophysical properties of the benzofurazan (benzoxadiazole) system with the critical hydrogen-bonding capacity of a carboxamide pharmacophore, this compound serves as both a foundational building block for advanced fluorescent probes and a potent bioisostere in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its structural biology, pharmacological utility in Poly(ADP-ribose) polymerase (PARP) inhibition, photophysical dynamics, and validated experimental protocols for laboratory application.
Structural & Physicochemical Profiling
The 2,1,3-benzoxadiazole core is characterized by a planar, bicyclic, and highly conjugated
Quantitative Physicochemical Data
Understanding the baseline physicochemical properties is critical for predicting bioavailability, membrane permeability, and solvent interactions.
| Property | Value | Clinical / Experimental Relevance |
| Molecular Formula | C₇H₅N₃O₂ | Low molecular weight (163.13 g/mol ) allows for high ligand efficiency (LE). |
| CAS Number | 408502-46-5 | Standardized registry identifier for procurement and synthesis tracking. |
| LogP | ~1.20 | Optimal lipophilicity for passive membrane permeability without excessive hydrophobic trapping[2]. |
| Topological Polar Surface Area | 83.00 Ų | Falls within the ideal range (< 90 Ų) for potential blood-brain barrier (BBB) penetration[2]. |
| Hydrogen Bond Donors/Acceptors | 1 / 4 | Facilitates robust bidentate interactions within enzymatic active sites. |
Pharmacological Application: PARP Inhibition & Bioisosterism
In targeted cancer therapy, PARP-1 and PARP-2 are critical enzymes responsible for DNA damage repair. The inhibition of PARP induces synthetic lethality in tumors harboring BRCA1/2 mutations[3]. The carboxamide group is the quintessential pharmacophore for PARP inhibition, as it acts as a structural analog to nicotinamide, the natural substrate of PARP[3].
While benzimidazole-4-carboxamides (e.g., Veliparib) are standard clinical scaffolds, the benzoxadiazole-4-carboxamide core offers a compelling bioisosteric alternative. The altered dipole moment and distinct hydrogen-bonding profile of the oxadiazole ring can overcome specific resistance mutations and improve pharmacokinetic distribution[4]. The carboxamide nitrogen acts as a hydrogen bond donor to the backbone carbonyl of Gly863 (in PARP-1), while the carboxamide oxygen acts as an acceptor from the side-chain hydroxyl of Ser904.
Fig 1. Logical flow of PARP-1 inhibition by carboxamide pharmacophores leading to synthetic lethality.
Photophysical Properties: Advanced Fluorescent Probes
Beyond therapeutics, derivatives of 2,1,3-benzoxadiazole (often referred to as NBDs) are heavily utilized in the design of analyte-responsive fluorescent probes[1]. The 4-carboxamide group acts as a strong Electron Withdrawing Group (EWG). When an Electron Donating Group (EDG)—such as a primary or secondary amine—is substituted at the 7-position, a powerful "push-pull" architecture is established.
This structural arrangement facilitates an Intramolecular Charge Transfer (ICT) upon photon absorption. The excited CT state possesses a higher dipole moment than the ground state, leading to pronounced positive solvatochromism and massive Stokes shifts (often >150 nm), which are highly desirable to minimize auto-fluorescence in biological imaging[5].
Fig 2. Intramolecular Charge Transfer (ICT) mechanism in 4,7-disubstituted benzoxadiazole probes.
Representative Photophysical Parameters (4,7-Push-Pull Systems)
| Parameter | Typical Range | Mechanistic Causality |
| Absorption Max ( | 420 – 470 nm | Excitation of the |
| Emission Max ( | 550 – 700 nm | Relaxation from the highly polarized excited state; highly solvent-dependent[5]. |
| Stokes Shift | 130 – 250 nm | Energy dissipation via solvent reorganization around the expanded dipole[5]. |
| Quantum Yield ( | 0.05 – 0.50 | Varies based on non-radiative decay pathways and solvent polarity[1]. |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality at each step.
Protocol A: Synthesis of N-Substituted 2,1,3-Benzoxadiazole-4-carboxamides
Objective: Generate targeted bioisosteres while preserving the sensitive oxadiazole ring.
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Activation: Dissolve 1.0 eq of 2,1,3-benzoxadiazole-4-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at 0°C for 15 minutes.
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Causality: HATU is selected over traditional acyl chloride formation (e.g., using SOCl₂) because harsh acidic conditions and elevated temperatures can trigger the ring-opening degradation of the benzoxadiazole core.
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Amidation: Introduce 1.1 eq of the desired primary amine (or ammonium chloride for the primary carboxamide) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
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Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Self-Validation Step: Run a parallel micro-scale reaction using benzoic acid as a control standard. Monitor both reactions via LC-MS. The presence of the
peak corresponding to the target mass validates the efficacy of the coupling reagents, ensuring that any failure in the main reaction is substrate-specific rather than reagent-driven.
Protocol B: High-Throughput Fluorometric PARP-1 Inhibition Assay
Objective: Quantify the IC₅₀ of synthesized benzoxadiazole-4-carboxamide derivatives.
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Substrate Immobilization: Coat a 96-well plate with histone proteins (10 µ g/well ) in carbonate buffer (pH 9.6) overnight at 4°C. Wash 3x with PBS-T.
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Enzyme Reaction: Add 0.5 Units of recombinant human PARP-1 enzyme per well. Add the synthesized inhibitor at varying concentrations (1 nM to 100 µM). Initiate the reaction by adding a master mix containing NAD⁺ and biotinylated-NAD⁺. Incubate at room temperature for 60 minutes.
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Causality: The inhibitor competes directly with the biotinylated-NAD⁺ for the catalytic pocket. Successful inhibition prevents the PARylation of the immobilized histones.
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Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP (1:5000) and incubate for 30 minutes. Wash thoroughly and add a fluorogenic HRP substrate (e.g., Amplex Red). Read fluorescence at Ex/Em 530/590 nm.
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Self-Validation Step: Include Veliparib (a known benzimidazole-4-carboxamide PARP inhibitor) as a positive control, and a "no-enzyme" well as a negative control. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.5, confirming that the dynamic range is sufficient to distinguish true inhibition from background noise.
Conclusion & Future Perspectives
2,1,3-Benzoxadiazole-4-carboxamide is far more than a simple heterocyclic catalog item; it is a highly tunable molecular engine. In medicinal chemistry, it provides a robust, hydrogen-bonding bioisostere for PARP and kinase inhibitors, capable of altering lipophilicity and overcoming resistance profiles. In chemical biology, its electron-withdrawing nature serves as the perfect acceptor in push-pull fluorophores, yielding probes with massive Stokes shifts for high-fidelity cellular imaging. Future drug development programs should leverage this core to design theranostic agents—molecules that simultaneously inhibit target enzymes and provide real-time fluorescent feedback of their intracellular localization.
References
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study Source: Frontiers in Chemistry URL
- 408502-46-5_2,1,3-benzoxadiazole-4-carboxamide - CAS号查询 Source: ChemSrc URL
- Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP)
- Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers Source: PMC - NIH URL
- Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose)
Sources
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. 408502-46-5_2,1,3-benzoxadiazole-4-carboxamideCAS号:408502-46-5_2,1,3-benzoxadiazole-4-carboxamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate‐Containing Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
